(R)-1-(4-Vinylphenyl)butan-1-amine
Description
(R)-1-(4-Vinylphenyl)butan-1-amine is a chiral primary amine characterized by a butan-1-amine backbone substituted with a 4-vinylphenyl group at the first carbon.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1R)-1-(4-ethenylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H17N/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h4,6-9,12H,2-3,5,13H2,1H3/t12-/m1/s1 |
InChI Key |
XJKYAGYEAHMQPA-GFCCVEGCSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C=C)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C=C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| (R)-1-(4-Vinylphenyl)butan-1-amine | C₁₂H₁₅N | 173.26 | 4-Vinylphenyl |
| (R)-1-(4-Bromophenyl)butan-1-amine | C₁₀H₁₄BrN | 228.13 | 4-Bromophenyl |
| 1-[4-(Butan-2-yl)phenyl]-... | C₁₈H₂₂FN | 271.37 | 4-Fluorophenyl, butan-2-yl |
Functional Role in Mosquito Attraction ()
Butan-1-amine derivatives are critical in synthetic mosquito attractant blends. Key findings:
- Butan-1-amine : At 0.01–0.1% concentrations, it reverses inhibitory effects of other compounds (e.g., 3-methylbutanal) in the presence of CO₂, increasing trap catches by 59–67% .
- 3-Methyl-1-butanol: Synergizes with butan-1-amine but requires higher concentrations (0.01%) for efficacy.
- 3-Methylbutanoic acid: Despite enhancing attractiveness, its malodor limits practical use .
Implications for (R)-1-(4-Vinylphenyl)butan-1-amine :
The vinyl group may alter volatility or receptor binding kinetics compared to simpler butan-1-amine analogs. Further studies are needed to assess its role in attractant formulations.
Thermophysical and Solvation Properties ()
Viscosity deviations (ηΔ) in amine-alcohol mixtures highlight structural influences:
- Butan-1-amine + 1-butanol: ηΔ = –0.280 mPa·s at 298.15 K.
- Propan-1-amine + 1-propanol: ηΔ = –0.305 mPa·s.
The lower ηΔ for butan-1-amine compared to propan-1-amine suggests longer alkyl chains reduce solvation effects. For (R)-1-(4-Vinylphenyl)butan-1-amine, the aromatic vinyl group may introduce steric hindrance, further modulating viscosity in mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
